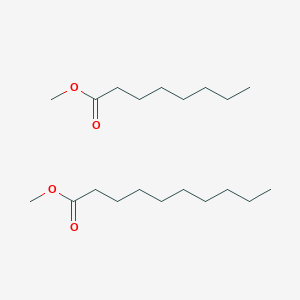

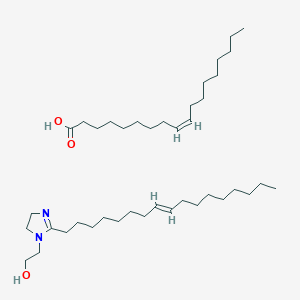

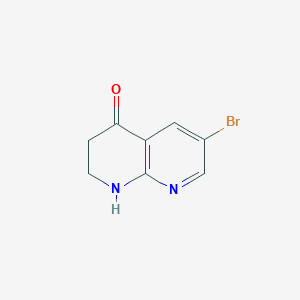

![molecular formula C7H7N3 B3029552 咪唑并[1,5-A]吡啶-8-胺 CAS No. 697739-15-4](/img/structure/B3029552.png)

咪唑并[1,5-A]吡啶-8-胺

描述

Imidazo[1,5-a]pyridin-8-amine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been achieved through various methods. One approach involves a transition-metal-free sp3 C-H amination reaction using molecular iodine, which allows for the efficient one-pot synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines . Another method employs intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce farnesyltransferase inhibitor analogues . Additionally, a Pd-catalyzed amide coupling reaction has been utilized to synthesize imidazo[4,5-b]pyridines and -pyrazines, providing products with substitution at N1 and C2 .

Molecular Structure Analysis

The imidazo[1,5-a]pyridine core is a versatile architecture that has been used to generate new types of stable N-heterocyclic carbenes. The skeleton provides a platform for the synthesis of Rh(I) mono- and biscarbenes, as well as derivatives from mesoionic carbenes . The molecular structure of imidazo[1,5-a]pyridines allows for the formation of stable and efficient ligands in coordination chemistry.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo various chemical reactions, including oxidative intramolecular C-H amination, which is a key step in synthesizing polycyclic analogs such as 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles . They can also participate in tandem oxidative C-H amination/cyclizations catalyzed by copper, providing direct access to imidazo[1,2-a]pyridines . Moreover, imidazo[1,2-a]pyridines have been synthesized through a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and optical properties of imidazo[1,5-a]pyridines have been characterized, revealing that these compounds strongly absorb UV radiation and exhibit fluorescence in the blue-green-yellow region . Some derivatives are capable of excited state intramolecular proton transfer (ESIPT), influencing their emission characteristics . The synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been reported, highlighting the broad substrate scope and good functional group tolerance of these compounds10.

科学研究应用

药物化学和药物研究

咪唑并[1,5-a]吡啶-8-胺衍生物由于其潜在的治疗应用而在药物化学中得到了广泛研究。例如,在 2 和 6 位取代的 8-氨基化-咪唑并[1,2a]吡啶的设计和合成中,证明了对腺苷受体 A2A 的亲和力增强,同时保持了低细胞毒性。这表明它们在开发具有选择性靶标相互作用的新药方面的潜力 (Boulahjar 等人,2018)。此外,研究还集中于合成各种咪唑并[1,5-a]吡啶作为潜在的抗溃疡剂,尽管这些化合物在细胞保护特性方面比抗分泌活性更有希望 (Starrett 等人,1989)。

化学合成方法

开发咪唑并[1,5-a]吡啶-8-胺及其衍生物的有效合成方法是研究的一个主要领域。诸如在环境条件下 C(sp3)-H 键的无金属顺序双氧化胺化 (Yan 等人,2013) 和铜催化的串联氧化 C-H 胺化/环化 (Pericherla 等人,2013) 等技术已开发用于合成咪唑并[1,5-a]吡啶。这些方法能够以一种有效且可扩展的方式创建这些化合物,这对于它们的潜在药物应用至关重要。

杂环化合物合成

咪唑并[1,5-a]吡啶-8-胺在杂环化合物的合成中也很重要,这是药物研究中的一个重点。一项研究报道了一种电化学串联 sp3 (C-H) 双胺化,用于直接合成 3-酰基官能化的咪唑并[1,5-a]吡啶 (Wang 等人,2022)。另一项研究重点介绍了一种使用元素硫进行顺序双氧化 Csp3-H 胺化的无金属合成方法 (Sheng 等人,2018)。这些方法对于探索新的治疗剂至关重要。

未来方向

Imidazo[1,5-A]pyridin-8-amine, being a significant structural component of a large number of agrochemicals and pharmaceuticals, has a promising future in the field of medicinal chemistry . Its synthesis has been a subject of intense research for numerous decades, and with the development of new synthetic methodologies, it’s expected that its applications will continue to expand .

属性

IUPAC Name |

imidazo[1,5-a]pyridin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFZTRHTAKIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666112 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyridin-8-amine | |

CAS RN |

697739-15-4 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

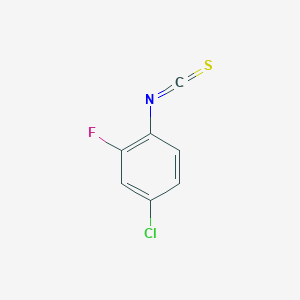

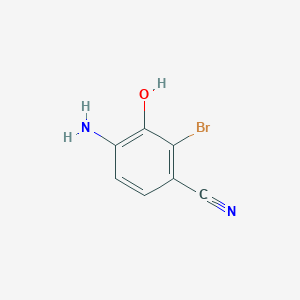

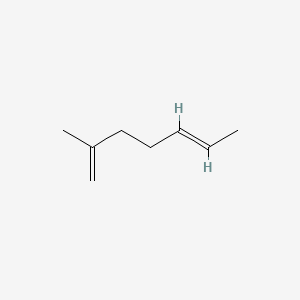

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)